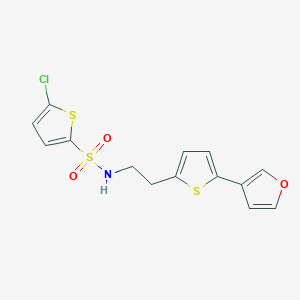
5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H12ClNO3S3 and its molecular weight is 373.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that thiophene and its substituted derivatives, which this compound is a part of, have a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene easily reacts with electrophiles , which suggests that this compound may interact with its targets through electrophilic substitution reactions.
Biochemical Pathways
Thiophene nucleus containing compounds show various activities . For example, some act as anti-inflammatory agents, others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease . This suggests that this compound may affect multiple biochemical pathways related to these functions.
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the compound’s bioavailability and distribution within the body.
Result of Action
Given the wide range of therapeutic properties of thiophene and its substituted derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.
Action Environment
The suzuki–miyaura coupling reaction, which is widely used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be stable under a variety of environmental conditions.
生物活性
5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₂ClNO₃S₃
- Molecular Weight : 373.9 g/mol
- CAS Number : 2034255-68-8
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
Minimum Inhibitory Concentration (MIC)
The compound has shown the following MIC values against selected bacteria:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 15.6 |
These values indicate a promising antibacterial spectrum, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species .
The mechanism of action involves the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production. This bactericidal action is critical for its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antibiofilm Activity
In addition to its antimicrobial properties, this compound exhibits significant antibiofilm activity. The minimum biofilm inhibitory concentration (MBIC) values are as follows:
| Pathogen | MBIC (µg/mL) |
|---|---|
| MRSA | 62.216–124.432 |
| Staphylococcus epidermidis | 31.108–62.216 |
These values suggest that the compound effectively disrupts biofilm formation, which is crucial for treating chronic infections .
Case Studies and Research Findings
- Synergistic Effects : In vitro studies have indicated that this compound can enhance the efficacy of existing antibiotics like ciprofloxacin and ketoconazole, reducing their MICs significantly .
- Toxicity Profile : Hemolytic activity studies revealed low toxicity levels, with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile for further development .
- Inhibition of Quorum Sensing : The compound was also evaluated for its ability to inhibit quorum sensing in bacterial populations, which is vital for biofilm formation and virulence .
特性
IUPAC Name |
5-chloro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S3/c15-13-3-4-14(21-13)22(17,18)16-7-5-11-1-2-12(20-11)10-6-8-19-9-10/h1-4,6,8-9,16H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUWWYSZNWEZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(S2)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













